1-(Cyanomethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(Cyanomethyl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The presence of a cyanomethyl group and a carboxylic acid moiety in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(Cyanomethyl)pyrrolidine-2-carboxylic acid can be achieved through several routes. One common method involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety into the carbonitrile via the corresponding amide intermediate . Another method includes the preparation of pyrrolidine-2-carboxylic acid derivatives through ring construction from different cyclic or acyclic precursors . Industrial production methods often involve the use of protecting groups on nitrogen and carboxyl groups to enhance the yield and purity of the final product .
Chemical Reactions Analysis
1-(Cyanomethyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
1-(Cyanomethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its inhibitory activity toward dipeptidyl peptidase-4 (DPP4) involves binding to the active site of the enzyme, thereby preventing the cleavage of polypeptides . This inhibition can lead to increased levels of incretin hormones, which help regulate blood glucose levels.
Comparison with Similar Compounds
1-(Cyanomethyl)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their biological activities and applications. For instance, pyrrolidine-2-one derivatives are known for their antimicrobial and anticancer activities, while pyrrolidine-2,5-diones are studied for their anti-inflammatory properties
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-(cyanomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-2,4-5H2,(H,10,11) |
InChI Key |
JLWCCSSCCLSZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC#N)C(=O)O |
Origin of Product |
United States |
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